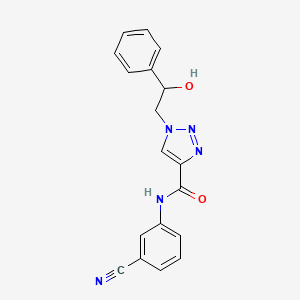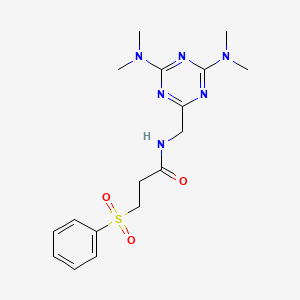![molecular formula C22H16ClN3O2S B2624189 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-32-1](/img/structure/B2624189.png)
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, also known as CTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is not fully understood. However, it has been suggested that 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell walls.
実験室実験の利点と制限
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several advantages for use in lab experiments. It is stable and can be easily synthesized. 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide also exhibits a broad spectrum of activity against cancer cells, fungi, and bacteria. However, 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide also has low bioavailability, which limits its therapeutic potential.
将来の方向性
There are several future directions for research on 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide. One area of interest is the development of water-soluble and more bioavailable derivatives of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide. Another area of research is the investigation of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide's potential as a combination therapy with other anticancer agents. Additionally, the role of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide in the treatment of other diseases such as Alzheimer's and Parkinson's disease should be explored. Further studies on the mechanism of action of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide are also warranted.
合成法
The synthesis of 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves the reaction of 4-chlorobenzo[d]thiazol-2-amine with pyridine-2-carboxaldehyde in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with 4-acetylbenzoic acid in the presence of a coupling agent to yield 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide.
科学的研究の応用
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-14(27)15-8-10-16(11-9-15)21(28)26(13-17-5-2-3-12-24-17)22-25-20-18(23)6-4-7-19(20)29-22/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCQGUKYGNCVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide](/img/structure/B2624109.png)

![3-[(2-Chloro-6-fluorobenzyl)thio]-6-pyridin-2-ylpyridazine](/img/structure/B2624113.png)

![2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2624115.png)
![1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2624118.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2624120.png)
![3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2624123.png)


![6-Fluoro-N-[[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2624128.png)
